molecular formula C8H12N2S B1296481 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 7496-50-6

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No. B1296481
CAS RN: 7496-50-6
M. Wt: 168.26 g/mol
InChI Key: PWQFLEIGKAIACN-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound with the molecular formula C8H12N2S . It is a representative of a class of compounds known as selective estrogen receptor modulators (SERMs) that exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus .


Molecular Structure Analysis

The molecular structure of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been analyzed in several studies . The compound has a molecular weight of 168.26 g/mol . The InChI code is 1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine have been analyzed in several studies . The compound has a molecular weight of 168.26 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass is 168.07211956 g/mol, and the monoisotopic mass is 168.07211956 g/mol . The topological polar surface area is 67.2 Ų .

Scientific Research Applications

Application in Corrosion Inhibition

  • Scientific Field : Materials Science, specifically in the area of corrosion science .
  • Summary of the Application : This compound has been used in the synthesis of azo dyes, which have been applied as anti-corrosive agents for mild steel in acidic solutions .
  • Methods of Application or Experimental Procedures : The inhibition efficiency of the azo dyes derived from 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine was determined using potentiodynamic polarization techniques and electrochemical impedance spectroscopic studies .
  • Results or Outcomes : The azo dye T1 was found to be an effective inhibitor, with an inhibition efficiency of 83.81% at a concentration of 2.5 ppm . The inhibition efficiency was found to increase with the concentration of the inhibitors .

Application in Metal Complexes Synthesis

  • Scientific Field : Inorganic Chemistry, specifically in the area of metal complex synthesis .
  • Summary of the Application : This compound has been used in the synthesis of novel azo ligands, which have been applied as potential biological agents .
  • Methods of Application or Experimental Procedures : A series of metal [Cu (II), Co (II), Ni (II), Zn (II) and Cd (II)] complexes have been prepared by a novel azo ligand derived from pyridone moiety .
  • Results or Outcomes : The azo ligand and its metal complexes have been explored for their biological studies such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and anticancer . All the prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid . In addition, tested compounds showed moderate to good anticancer activity against A549, Jurkat and K562 cell lines .

Application in Chemical Industry

  • Scientific Field : Chemical Industry .
  • Summary of the Application : This compound is available for purchase from chemical suppliers, suggesting it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .
  • Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular chemical reaction or synthesis process in which this compound is being used .
  • Results or Outcomes : The outcomes would also depend on the specific application. In general, the use of this compound could facilitate the synthesis of a wide range of chemical products .

Application in Biological Studies

  • Scientific Field : Biological Sciences, specifically in the area of biological activity studies .
  • Summary of the Application : Indole derivatives, which can be synthesized from this compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular biological study in which this compound is being used .
  • Results or Outcomes : The outcomes would also depend on the specific application. In general, indole derivatives have shown diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Application in Chemical Synthesis

  • Scientific Field : Organic Chemistry, specifically in the area of chemical synthesis .
  • Summary of the Application : This compound has been used in the synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives .
  • Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular chemical reaction or synthesis process in which this compound is being used .
  • Results or Outcomes : The outcomes would also depend on the specific application. In general, the use of this compound could facilitate the synthesis of a wide range of chemical products .

properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQFLEIGKAIACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323953
Record name 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

CAS RN

7496-50-6
Record name 7496-50-6
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Record name 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Synthesis routes and methods

Procedure details

Thiourea (22.3 g., 0.29 mole) was slurried in 275 ml. of ethanol. 2-Bromo-4-methylcyclohexanone was added and the mixture heated to reflux for 75 minutes. The reaction mixture was cooled to room temperature and the crude product recovered as the hydrobromide salt by filtration. The crude salt was dissolved in warm water, filtered and made basic with ammonium hydroxide to precipitate the free base as an oil, which crystallized on cooling. Purified 2-amino-4,5,6,7-tetrahydro-6-methylbenzthiazole (25.2 g., m.p. 98°-100° C.) was obtained by recrystallization from cyclohexane.
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